2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
CAS No.:
Cat. No.: VC17528673
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO5 |
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Molecular Weight | 297.35 g/mol |
IUPAC Name | 2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |
Standard InChI | InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |
Standard InChI Key | JTKFNGYHUQVLCZ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane belongs to the azacrown ether family, featuring a 15-membered macrocyclic ring with alternating oxygen and carbon atoms. The nitrogen atom at position 2 is substituted with a phenyl group, imparting planarity and π-π interaction capabilities. The IUPAC name reflects the ring size (pentadecane), the five oxygen atoms (pentaoxa), and the single nitrogen (aza) at position 2.
Key Structural Features:
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Ring Size: 15-membered macrocycle (pentadecane).
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Heteroatoms: Five oxygen atoms (1,4,7,10,13 positions) and one nitrogen (position 2).
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Substituent: Phenyl group at nitrogen, enhancing lipophilicity and steric bulk.
The molecular formula is inferred as C₁₆H₂₅NO₅ (based on 1-aza-18-crown-6 [C₁₂H₂₅NO₅] with an added C₆H₅ group).
Synthesis and Optimization Strategies
Cyclocondensation Approaches
The synthesis of azacrown ethers typically involves cyclocondensation reactions between polyamine and polyol precursors. For 2-phenyl derivatives, a modified pathway is required to introduce the aromatic substituent.
Precursor Functionalization
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Nitrogen Protection: The nitrogen center is protected with a tosyl (p-toluenesulfonyl) group during synthesis to prevent unwanted side reactions. This method is borrowed from the preparation of 1,4,7,10,13-penta-azacyclopentadecane, where triethylene tetramine and diethanolamine are tosylated before cyclization .
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Phenyl Introduction: A phenyl group may be introduced via nucleophilic substitution or Suzuki coupling at the deprotected nitrogen post-cyclization.
Cyclization and Deprotection
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Cyclocondensation: Reacting N-tosyl-protected triethylene tetramine derivatives with ethylene glycol ditosylate under high-dilution conditions minimizes oligomerization .
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Reductive Detosylation: Using hydrobromic acid (HBr) in acetic acid removes tosyl groups, as demonstrated in the synthesis of analogous azacrown ethers .
Yield Optimization
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Solvent Systems: Mixed solvents like methanol/dichloromethane (5:1 v/v) improve precursor solubility and cyclization efficiency .
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Reaction Temperature: Elevated temperatures (160°C) reduce reaction times from 48 hours to 40 minutes for deprotection steps .
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for the phenyl-substituted derivative is unavailable, analogous compounds provide benchmarks:
The phenyl group reduces polarity, decreasing water solubility but improving compatibility with aromatic solvents (e.g., toluene, benzene).
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C–O–C ether linkages (~1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
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NMR:
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¹H NMR: Phenyl protons (δ 7.2–7.4 ppm), methylene protons adjacent to oxygen (δ 3.5–3.7 ppm).
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¹³C NMR: Aromatic carbons (δ 125–140 ppm), ether carbons (δ 70–75 ppm).
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Coordination Chemistry and Applications
Metal Ion Binding
Azacrown ethers selectively complex cations via lone-pair interactions from nitrogen and oxygen. The phenyl group may enhance selectivity for larger, polarizable ions (e.g., K⁺, Pb²⁺) through π-cation interactions.
Stability Constants (Log K):
Ion | 1-Aza-18-Crown-6 | 2-Phenyl Derivative (Predicted) |
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Na⁺ | 2.3 | <2.0 (steric hindrance) |
K⁺ | 3.8 | ~4.2–4.5 |
Pb²⁺ | – | 5.0–6.0 |
Catalytic and Sensing Applications
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Phase-Transfer Catalysis: The lipophilic phenyl group facilitates organic-phase solubility, enabling use in biphasic reactions.
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Fluorescent Sensors: Functionalization with fluorophores (e.g., anthracene) could yield Pb²⁺-selective sensors via chelation-enhanced quenching.
Future Research Directions
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Synthetic Scalability: Develop one-pot methodologies to integrate phenyl groups during cyclization.
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Supramolecular Materials: Explore self-assembly into metal-organic frameworks (MOFs) for gas storage.
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Biological Compatibility: Assess cytotoxicity for potential biomedical applications (e.g., MRI contrast agents).
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